(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 146683-25-2
VCID: VC13469339
InChI: InChI=1S/C10H11NO4/c1-2-10(14)7-3-4-11-8(12)6(7)5-15-9(10)13/h3-4,14H,2,5H2,1H3,(H,11,12)/t10-/m0/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)NC=C2)O
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol

(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione

CAS No.: 146683-25-2

Cat. No.: VC13469339

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione - 146683-25-2

Specification

CAS No. 146683-25-2
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
IUPAC Name (4S)-4-ethyl-4-hydroxy-1,7-dihydropyrano[3,4-c]pyridine-3,8-dione
Standard InChI InChI=1S/C10H11NO4/c1-2-10(14)7-3-4-11-8(12)6(7)5-15-9(10)13/h3-4,14H,2,5H2,1H3,(H,11,12)/t10-/m0/s1
Standard InChI Key BUXBOOPDBDMDFZ-JTQLQIEISA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)NC=C2)O
SMILES CCC1(C2=C(COC1=O)C(=O)NC=C2)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)NC=C2)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrano[3,4-c]pyridine core, where a pyran ring is fused to a pyridine moiety at the 3,4-positions. The (S)-configuration at the 4-ethyl-4-hydroxy substituent introduces chirality, critical for potential stereoselective interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC10H11NO4\text{C}_{10}\text{H}_{11}\text{NO}_4
Molecular Weight209.20 g/mol
IUPAC Name(4S)-4-ethyl-4-hydroxy-1,7-dihydropyrano[3,4-c]pyridine-3,8-dione
CAS Number146683-25-2
Exact Mass209.069 Da
Topological Polar Surface Area (TPSA)79.65 Ų

The isomeric SMILES string CC[C@@]1(C2=C(COC1=O)C(=O)NC=C2)O\text{CC[C@@]1(C2=C(COC1=O)C(=O)NC=C2)O} confirms the (S)-stereochemistry.

Synthesis and Industrial Availability

Synthetic Pathways

The synthesis of (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione typically involves multistep organic reactions. A plausible route, extrapolated from related pyranoquinoline syntheses , includes:

  • Quinolinone Precursor Formation: Cyclization of ethyl acetoacetate with aniline derivatives under acidic conditions to yield 4-hydroxyquinolin-2(1H)-one intermediates.

  • Vilsmeier-Haack Reaction: Formylation or acetylation at the 3-position using dimethylformamide (DMF) and phosphoryl chloride (POCl3_3) .

  • Stereoselective Alkylation: Introduction of the ethyl group via alkylation with ethyl bromide in the presence of a chiral catalyst to establish the (S)-configuration.

Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The molecule’s reactivity is governed by:

  • Carbonyl Groups: Susceptible to nucleophilic attack at C-3 and C-8.

  • Hydroxyl Group: Participates in hydrogen bonding and esterification.

  • Ethyl Substituent: Influences steric hindrance and lipophilicity.

Comparative Analysis with Pyrano[3,2-c]quinolines

Pyrano[3,4-c]pyridines differ from pyrano[3,2-c]quinolines in ring-fusion position and electronic properties:

FeaturePyrano[3,4-c]pyridinePyrano[3,2-c]quinoline
Fusion Position3,4-Pyridine3,2-Quinoline
Electron DensityElectron-deficientModerately electron-rich
BioactivityUnderexploredWell-documented

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